molecular formula C6H12ClNO B6183202 [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride CAS No. 2624109-28-8

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Cat. No. B6183202
CAS RN: 2624109-28-8
M. Wt: 149.6
InChI Key:
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Description

This compound is a derivative of 3-azabicyclo[3.1.0]hexane . It is a hydrochloride salt and has a molecular weight of 163.6 . It is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are structurally similar to the compound , has been developed . The key step in this synthesis is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif . This motif displays diverse biological activities and has great potential in the pharmaceutical industry .


Physical And Chemical Properties Analysis

This compound is a hydrochloride salt with a molecular weight of 163.6 . It is typically stored at 4 degrees Celsius and is available in powder form .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using protective gloves/protective clothing/eye protection/face protection .

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, has shown diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dihydrofuran", "1,3-dichloropropane", "sodium hydroxide", "methanol", "hydrochloric acid", "ammonium hydroxide" ], "Reaction": [ "Step 1: Conversion of 2,5-dihydrofuran to 2,5-dihydrofuran-2-ol using sodium hydroxide and methanol", "Step 2: Conversion of 2,5-dihydrofuran-2-ol to 2,5-dihydrofuran-2-ylmethanol using 1,3-dichloropropane and sodium hydroxide", "Step 3: Conversion of 2,5-dihydrofuran-2-ylmethanol to [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol using ammonium hydroxide", "Step 4: Formation of [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride by reacting [(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol with hydrochloric acid" ] }

CAS RN

2624109-28-8

Product Name

[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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